molecular formula C9H7NS B086038 5-Phenylisothiazole CAS No. 1075-21-4

5-Phenylisothiazole

Cat. No. B086038
CAS RN: 1075-21-4
M. Wt: 161.23 g/mol
InChI Key: GCJTZGLHWFXNSS-UHFFFAOYSA-N
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Description

5-Phenylisothiazole is a chemical compound used for medicinal purposes . It has been studied in the field of photochemistry, where it was found that its phototransposition is enhanced by triethylamine and increased solvent polarity .


Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C, which gave the carboxylic acid products in 99% and 95% yields, respectively . Another method involves the reaction of 3-iodo-5-phenylisothiazole-4-carbonitrile with tert-butyl carbazate via a Buchwald C-N style coupling .


Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray crystallographic analysis . The isothiazole ring is planar to within ±0.009 Å, with the C–S 1.715 (8), N–S 1.661 (7)Å, and N–S–C 93.3 (4)° .


Chemical Reactions Analysis

The photochemistry of this compound has been studied, and it was found that its phototransposition is enhanced by triethylamine and increased solvent polarity . In another study, it was found that the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively .

Safety and Hazards

The safety data sheet for 5-Phenylisothiazole indicates that it is a flammable solid and can be harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

Future research on 5-Phenylisothiazole could focus on its potential applications in medicine, given its wide biological activity . Additionally, further studies could explore its photochemical properties and how they can be enhanced .

properties

IUPAC Name

5-phenyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJTZGLHWFXNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295493
Record name Isothiazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1075-21-4
Record name Isothiazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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